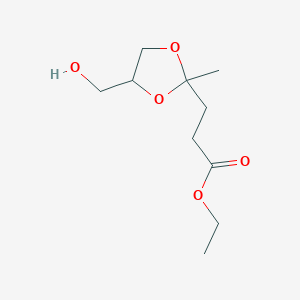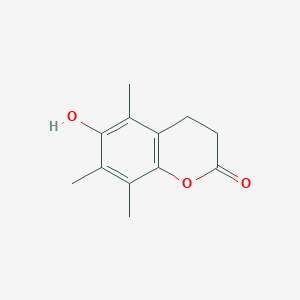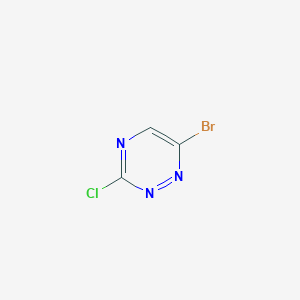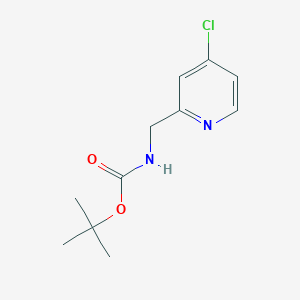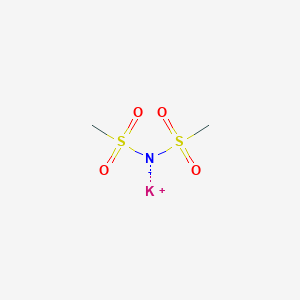
Potassium bis(methylsulfonyl)amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium bis(methylsulfonyl)amide is an organosulfur compound with the chemical formula K[N(SO2CH3)2]. It is a white crystalline solid that is highly soluble in polar solvents. This compound is known for its strong non-nucleophilic basicity, making it a valuable reagent in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
Potassium bis(methylsulfonyl)amide can be synthesized through the reaction of potassium hydride with bis(methylsulfonyl)amine in an aprotic solvent such as tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction is as follows:
KH+H[N(SO2CH3)2]→K[N(SO2CH3)2]+H2
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards.
化学反应分析
Types of Reactions
Potassium bis(methylsulfonyl)amide undergoes various types of chemical reactions, including:
Substitution Reactions: It acts as a strong base in deprotonation reactions, facilitating the substitution of hydrogen atoms in organic molecules.
Addition Reactions: It can add to electrophilic centers in organic compounds, forming new carbon-nitrogen bonds.
Elimination Reactions: It can induce elimination reactions, leading to the formation of alkenes or alkynes.
Common Reagents and Conditions
Common reagents used with this compound include alkyl halides, carbonyl compounds, and other electrophiles. The reactions are typically carried out in polar aprotic solvents such as tetrahydrofuran or dimethyl sulfoxide, under an inert atmosphere to prevent moisture interference.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. Common products include substituted amines, alkenes, and alkynes.
科学研究应用
Potassium bis(methylsulfonyl)amide has a wide range of applications in scientific research:
Organic Synthesis: It is used as a strong non-nucleophilic base in various organic synthesis reactions, including the formation of carbon-nitrogen bonds.
Pharmaceuticals: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Materials Science: It is used in the preparation of advanced materials, including polymers and nanomaterials.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.
作用机制
The mechanism of action of potassium bis(methylsulfonyl)amide involves its strong basicity, which allows it to deprotonate a wide range of substrates. This deprotonation ability facilitates various chemical transformations, including substitution, addition, and elimination reactions. The compound’s non-nucleophilic nature ensures that it does not participate in unwanted side reactions, making it a highly selective reagent.
相似化合物的比较
Similar Compounds
Sodium bis(methylsulfonyl)amide: Similar in structure and reactivity but with sodium as the counterion.
Lithium bis(methylsulfonyl)amide: Another similar compound with lithium as the counterion, often used in lithium-ion battery research.
Potassium bis(trimethylsilyl)amide: A related compound with trimethylsilyl groups instead of methylsulfonyl groups, used as a strong base in organic synthesis.
Uniqueness
Potassium bis(methylsulfonyl)amide is unique due to its combination of strong basicity and non-nucleophilic nature. This makes it highly effective in facilitating selective chemical transformations without participating in side reactions. Its solubility in polar solvents and stability under inert conditions further enhance its utility in various applications.
属性
IUPAC Name |
potassium;bis(methylsulfonyl)azanide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6NO4S2.K/c1-8(4,5)3-9(2,6)7;/h1-2H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEGPNXMNUODBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)[N-]S(=O)(=O)C.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6KNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
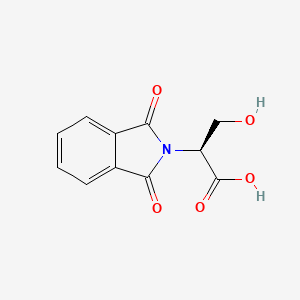
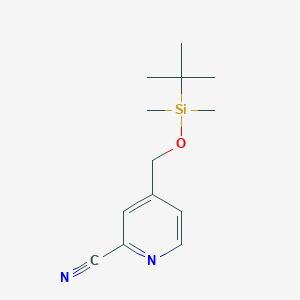
![tert-butyl (2S,4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate](/img/structure/B8229158.png)
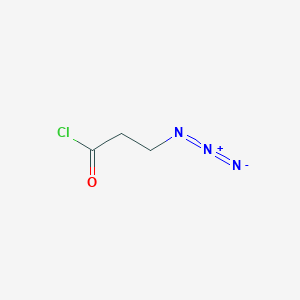
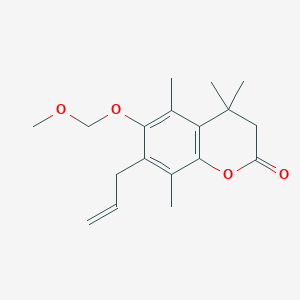
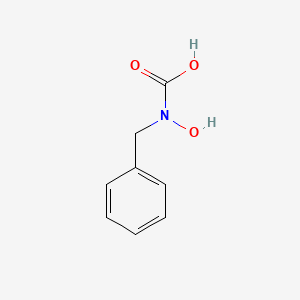
![2-[(2R,3R,4R,5R)-4-(carboxymethyl)-5-[5-fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-3,4-dihydroxy-2-methyloxolan-3-yl]acetic acid](/img/structure/B8229180.png)


